![molecular formula C25H16N4O7 B2676177 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1189874-75-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16N4O7 and its molecular weight is 484.424. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1,2,4-Oxadiazole Natural Product Analogs
Research by Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were evaluated for antitumor activity toward a panel of 11 cell lines in vitro, showing potential as leads for developing new cancer treatments (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Quinazoline Derivatives as Antimicrobial Agents
Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. These compounds exhibited notable antimicrobial properties, suggesting the quinazoline core's significance in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticancer Evaluation of Quinazolinone Derivatives
Salahuddin, Mazumder, and Shaharyar (2014) conducted an in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogues. The study identified compounds with significant growth inhibitory effects on a panel of 60 cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2-Amino-5-chlorobenzoic acid", "1,3-benzodioxole", "Thionyl chloride", "Sodium azide", "Sodium hydride", "4-Chloro-7-hydroxyquinazoline", "Palladium acetate", "Triphenylphosphine", "Copper(II) iodide", "N,N-Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "1. Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-chlorobenzoic acid is reacted with 1,3-benzodioxole in the presence of thionyl chloride to form 3-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-hydroxybenzoic acid. This intermediate is then cyclized using sodium hydride to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "2. Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine: Sodium azide is reacted with 1,3-benzodioxole in the presence of copper(II) iodide to form 1,3-benzodioxole-5-carboxylic acid azide. This intermediate is then reduced using sodium hydride to form 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine.", "3. Coupling of intermediates: 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione and 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine are coupled using a palladium-catalyzed coupling reaction in the presence of palladium acetate, triphenylphosphine, and N,N-dimethylformamide. The reaction is carried out at elevated temperature and pressure. The final product is obtained after purification using a mixture of acetic acid and ethanol." ] } | |
Numéro CAS |
1189874-75-6 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H16N4O7 |
Poids moléculaire |
484.424 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31) |
Clé InChI |
IRDAZTAPZYAKFE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



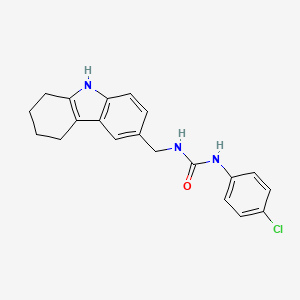
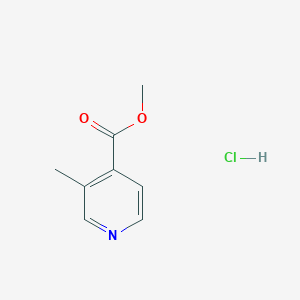

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

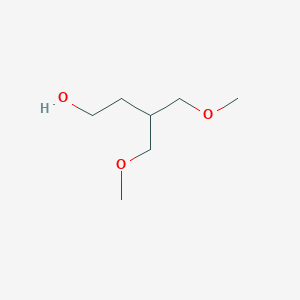
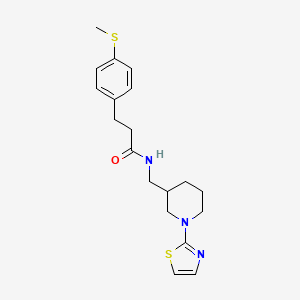
![(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B2676108.png)
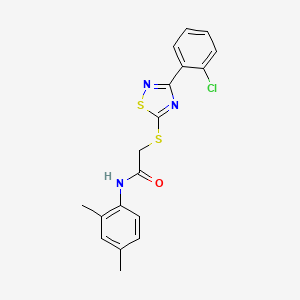
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)
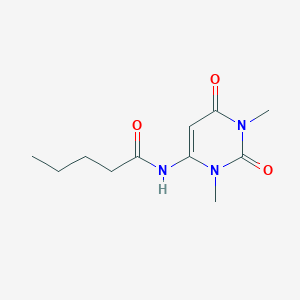
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)